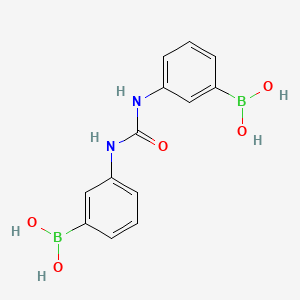

1,3-Bis(3-boronophenyl)urea

Description

Properties

IUPAC Name |

[3-[(3-boronophenyl)carbamoylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14B2N2O5/c18-13(16-11-5-1-3-9(7-11)14(19)20)17-12-6-2-4-10(8-12)15(21)22/h1-8,19-22H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUQNYFFKZOTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14B2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657081 | |

| Record name | [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-87-6 | |

| Record name | [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Bis(3-boronophenyl)urea

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 1,3-bis(3-boronophenyl)urea. This symmetrical diaryl urea, incorporating two boronic acid moieties, is a compound of significant interest for researchers in medicinal chemistry and materials science, owing to the unique properties conferred by both the urea linker and the boronic acid functional groups. The urea scaffold is a well-established pharmacophore capable of forming strong hydrogen bond interactions with biological targets, while boronic acids are known for their ability to form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins, and their utility in cross-coupling reactions.[1] This document offers a narrative built on established chemical principles, explaining the causality behind experimental choices and providing a self-validating system of protocols for achieving high purity and comprehensive characterization of the target compound.

Introduction: The Scientific Rationale

The diaryl urea motif is a privileged structure in modern drug discovery, forming the backbone of numerous therapeutic agents, including kinase inhibitors like Sorafenib.[1][2] The two N-H groups of the urea act as excellent hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, allowing for robust and specific interactions within protein binding sites.[1]

The incorporation of boronic acid functionalities onto this scaffold introduces a versatile chemical handle. Boronic acids are key substrates in Suzuki-Miyaura cross-coupling reactions, enabling the facile formation of carbon-carbon bonds for the synthesis of complex molecular architectures. Furthermore, their ability to reversibly bind to diols makes them invaluable for applications in chemical sensing, diagnostics, and as potential therapeutic agents targeting glycoproteins or specific carbohydrates. The target molecule, this compound, thus represents a bifunctional platform for a wide range of scientific applications.

This guide will detail a robust synthetic strategy employing the common and safer phosgene equivalent, triphosgene, and the commercially available 3-aminophenylboronic acid. It will also address the unique challenges associated with the purification of boronic acid-containing compounds and provide a full suite of analytical techniques for unambiguous structural confirmation.

Synthesis of this compound

The synthesis of symmetrical diaryl ureas is most commonly achieved by the reaction of an aniline derivative with a carbonyl source. In this case, 3-aminophenylboronic acid serves as the aniline component, and triphosgene provides a safe and efficient means of introducing the carbonyl group. The reaction proceeds via the in-situ formation of an isocyanate intermediate, which is then trapped by a second molecule of the amine.

Core Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amine on triphosgene, which, in the presence of a base, decomposes to generate phosgene in situ. This highly reactive intermediate then reacts with the amine to form an isocyanate. A second molecule of the amine subsequently adds to the isocyanate to yield the desired 1,3-disubstituted urea. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction without competing with the primary amine.

Detailed Experimental Protocol

Materials and Equipment:

-

3-Aminophenylboronic acid (CAS: 30418-59-8)

-

Triphosgene (bis(trichloromethyl) carbonate) (CAS: 32315-10-9)

-

Triethylamine (Et3N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 3-aminophenylboronic acid (5.00 g, 36.5 mmol, 2.0 equiv). Anhydrous dichloromethane (100 mL) is added, and the resulting suspension is stirred.

-

Base Addition: Anhydrous triethylamine (7.6 mL, 54.8 mmol, 3.0 equiv) is added to the suspension.

-

Triphosgene Addition: In a separate, dry flask, triphosgene (5.42 g, 18.3 mmol, 1.0 equiv) is dissolved in anhydrous dichloromethane (50 mL). This solution is transferred to the dropping funnel.

-

Reaction Execution: The triphosgene solution is added dropwise to the stirred amine suspension over a period of 30-45 minutes at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of 50 mL of water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The organic phase is washed sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Purification Strategy

The purification of boronic acids can be challenging due to their polarity and potential for decomposition on standard silica gel.[3] Therefore, alternative methods are often required.

Recrystallization

Recrystallization is often the simplest and most effective method for purifying the crude product. A solvent screen should be performed to identify a suitable solvent or solvent system (e.g., ethanol/water, acetone/hexanes) in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification via Boronate Salt Formation

This method takes advantage of the acidic nature of the boronic acid.

Protocol:

-

Dissolve the crude product in an organic solvent such as diethyl ether.

-

Extract with an aqueous solution of a base (e.g., 1 M NaOH) to form the sodium boronate salt, which will partition into the aqueous layer.

-

Separate the aqueous layer and wash it with diethyl ether to remove non-acidic impurities.

-

Acidify the aqueous layer with 1 M HCl until the product precipitates.

-

Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization

Unambiguous characterization is essential to confirm the structure and purity of the synthesized this compound.

Physicochemical Properties

| Property | Expected Value |

| CAS Number | 957060-87-6[4][5] |

| Molecular Formula | C₁₃H₁₄B₂N₂O₅ |

| Molecular Weight | 299.88 g/mol |

| Physical Form | White to off-white solid |

| Melting Point | To be determined experimentally (expected >200 °C) |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm). A singlet, which may be broad, corresponding to the two equivalent N-H protons, is anticipated (typically δ 8.5-9.5 ppm in DMSO-d₆). The two B(OH)₂ groups should give rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: A characteristic resonance for the urea carbonyl carbon is expected in the range of δ 150-160 ppm. Aromatic carbons will appear in the δ 110-140 ppm region. The carbon attached to the boron atom will have a characteristic chemical shift.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ (C₁₃H₁₅B₂N₂O₅⁺) is 301.1123. The observed mass should be within 5 ppm of this value. The presence of two boron atoms will result in a characteristic isotopic pattern.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption is anticipated around 1630-1680 cm⁻¹.

-

N-H Bend (Amide II): A band is expected near 1550 cm⁻¹.

-

B-O Stretch: Broad and strong bands are expected in the 1300-1400 cm⁻¹ region.

Characterization Workflow Diagram

Caption: Workflow for the comprehensive characterization of the final product.

Safety and Handling

-

Triphosgene: Triphosgene is a toxic substance and a water-reactive lachrymator that can decompose into phosgene and HCl upon heating or exposure to moisture.[6] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

3-Aminophenylboronic acid: May cause skin and eye irritation. Standard laboratory PPE should be worn.

-

Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is corrosive and flammable. Handle all chemicals with care and in accordance with their Safety Data Sheets (SDS).

Conclusion

This guide outlines a reliable and well-grounded approach for the synthesis and characterization of this compound. By leveraging a common triphosgene-mediated urea formation and addressing the specific challenges related to the purification of boronic acids, researchers can confidently produce this valuable bifunctional molecule. The detailed characterization workflow ensures the unambiguous confirmation of its structure and purity, providing a solid foundation for its application in drug discovery, sensor development, and materials science.

References

- Organic Syntheses Procedure. (n.d.). 8.

- Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.

- ResearchGate. (2025, October 29). Triphosgene and its Application in Organic Synthesis | Request PDF.

- ResearchGate. (n.d.). Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride.

- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1801-1804.

- PubMed. (n.d.). Diaryl Urea: A Privileged Structure in Anticancer Agents.

- National Center for Biotechnology Information. (n.d.). Urea. PubChem Compound Database.

- Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.

- National Center for Biotechnology Information. (2021, October 27). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. PubMed Central.

- PubMed. (2021, October 15). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers.

- PubMed. (2017, December 2). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes.

Sources

physicochemical properties of 1,3-Bis(3-boronophenyl)urea

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Bis(3-boronophenyl)urea

Abstract

This compound is a unique bifunctional molecule that integrates a rigid diaryl urea scaffold with two reactive phenylboronic acid moieties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its core physicochemical properties. We delve into the compound's synthesis, solubility, acidity (pKa), and chemical stability, offering field-proven insights into the causality behind experimental choices and analytical methodologies. The inherent instability of arylboronic acids, particularly their propensity for deboronation and dehydration to form boroxines, presents significant challenges in handling and characterization, which are addressed herein. Detailed protocols for characterization by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. By synthesizing data from analogous structures and established principles, this document serves as a foundational resource for harnessing the potential of this compound in medicinal chemistry and materials science.

Introduction

This compound is a symmetrical diaryl urea featuring boronic acid groups at the meta-position of each phenyl ring. This structure is of significant interest as it combines the distinct chemical functionalities of two important molecular classes, offering unique opportunities in supramolecular chemistry, sensor design, and drug development.

-

The Diaryl Urea Core: The central N,N'-diphenylurea structure acts as a rigid and planar linker. The urea functional group is a potent hydrogen bond donor and acceptor, a feature widely exploited in drug design to facilitate strong and specific interactions with biological targets such as protein kinases and enzymes.[1][2] This scaffold is a well-established pharmacophore in numerous clinically approved drugs.[3]

-

The Phenylboronic Acid Moieties: The two phenylboronic acid groups confer Lewis acidity, enabling the molecule to form reversible covalent bonds with 1,2- and 1,3-diols. This property is the basis for boronic acid utility in glucose sensors and as dynamic-covalent building blocks. Furthermore, arylboronic acids are indispensable intermediates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.[4]

The dual nature of this compound—a bivalent diol-binding agent and a structurally rigid hydrogen-bonding element—makes a thorough understanding of its physicochemical properties essential for its effective application. This guide aims to provide that understanding, focusing on the practical challenges and strategic considerations for its use in a research setting.

Core Physicochemical Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 957060-87-6 | [5] |

| Molecular Formula | C₁₃H₁₄B₂N₂O₅ | [5][6] |

| Molecular Weight | 299.88 g/mol | [6] |

| Appearance | Predicted to be a white to off-white solid | Inferred |

| IUPAC Name | This compound | [6] |

Synthesis and Purification

The synthesis of symmetrical diaryl ureas is typically achieved by reacting an aryl amine with a carbonyl-transfer agent like phosgene or a safer equivalent.[3] For this compound, the logical precursors are 3-aminophenylboronic acid and a phosgene equivalent such as triphosgene (bis(trichloromethyl)carbonate).

The primary challenge in the synthesis and purification of arylboronic acids is their inherent instability. They are susceptible to protodeboronation (loss of the C-B bond) and, most notably, dehydration to form a cyclic anhydride trimer known as a boroxine.[7] This process is often catalyzed by heat or trace acid/base and can complicate purification by standard silica gel chromatography, where the acidic surface can promote degradation.[4][8]

-

Reaction Setup: To a stirred solution of 3-aminophenylboronic acid (2.5 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (3.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add a solution of triphosgene (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by the slow addition of water. Acidify the mixture to pH ~2-3 with 1 M HCl.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purification is best achieved by recrystallization or precipitation rather than silica gel chromatography to avoid degradation. A solvent system such as ethyl acetate/hexanes or acetone/water can be explored.

Caption: Proposed synthetic workflow for this compound.

Solubility Profile

The solubility of this compound is dictated by the interplay of its nonpolar diaryl core and its polar boronic acid and urea functionalities. Based on structurally similar compounds, a general solubility profile can be predicted. Diaryl ureas are typically soluble in polar aprotic solvents and have limited solubility in aqueous media.[9]

| Solvent | Predicted Solubility | Rationale |

| DMSO, DMF | Soluble | Highly polar aprotic solvents capable of disrupting hydrogen bonds and solvating the entire structure. |

| Methanol, Ethanol | Moderately Soluble | Polar protic solvents; solubility may be enhanced with heating. |

| Water | Sparingly Soluble | The large hydrophobic surface area of the diphenylurea backbone limits aqueous solubility.[9] |

| Dichloromethane | Slightly Soluble | Lower polarity limits effective solvation of the polar urea and boronic acid groups.[10] |

| Hexanes, Toluene | Insoluble | Nonpolar solvents are unable to solvate the polar functional groups.[10] |

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a calibrated analytical technique, such as HPLC with UV detection.

Acidity and pKa

The boronic acid groups are Lewis acids, not Brønsted-Lowry acids. They accept a hydroxide ion from water to form a tetrahedral boronate anion, releasing a proton in the process. The pKa of a boronic acid is a measure of the equilibrium for this reaction.

B(OH)₂ + 2H₂O ⇌ B(OH)₃⁻ + H₃O⁺

The pKa of boric acid is approximately 9.23.[11] Phenylboronic acids typically have pKa values in the range of 8.5-9.0. Therefore, this compound is expected to have two pKa values in this range. At physiological pH (7.4), the boronic acid groups will exist predominantly in their neutral, trigonal planar state. This is a critical consideration for biological applications, as the anionic tetrahedral form is generally the species that binds most strongly to diols.

Caption: Acid-base equilibrium of a phenylboronic acid group.

-

Solution Preparation: Dissolve a precise amount of this compound in a solution of known ionic strength (e.g., 0.1 M KCl) to a final concentration of ~1-5 mM.

-

Titration: While stirring and monitoring the pH with a calibrated electrode, titrate the solution with a standardized solution of NaOH (e.g., 0.1 M).

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.

Chemical Stability

The stability of this compound is a major concern for its storage, handling, and analysis. The primary degradation pathways are associated with the boronic acid functional groups.

-

Boroxine Formation: As previously mentioned, arylboronic acids readily undergo intermolecular dehydration to form stable, six-membered boroxine rings.[7] This is often observed during storage as a solid or upon heating in solution. Boroxine formation is reversible in the presence of water. This equilibrium can complicate characterization, as samples may appear as a mixture of the monomer and trimer.

-

Oxidative Degradation and Deboronation: Boronic acids can be susceptible to oxidation and protodeboronation, particularly under harsh pH conditions or in the presence of certain metals.[12]

To mitigate these stability issues, it is advisable to store the compound under anhydrous and inert conditions. For applications where the free boronic acid is not required, conversion to a more stable boronate ester (e.g., by reaction with pinacol) is a common and effective protective strategy.[12]

Caption: Reversible formation of a boroxine from a boronic acid.

Analytical Characterization

Accurate characterization of this compound requires analytical methods that account for its potential instability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. However, interactions between the boronic acid groups and the stationary phase can lead to poor peak shape and on-column degradation.[13]

-

Column: A modern, high-purity silica C18 column (e.g., Waters XSelect HSS T3) is recommended to minimize secondary interactions.[13]

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the boronic acid, improving peak shape.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

-

Detection: UV detection at a wavelength where the phenyl rings absorb (e.g., 254 nm).

-

Injection Solvent: The sample should be dissolved in the initial mobile phase composition or a compatible solvent like acetonitrile/water to ensure good peak shape.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Analysis of boronic acids by ESI-MS can be complicated by the in-source formation of boroxines, solvent adducts, and dimers.[7]

-

Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ or adducts like [M+HCOO]⁻ may be observed.

-

Method Optimization: To minimize boroxine formation, it is crucial to use optimized ESI source conditions, particularly a lower cone voltage (typically 15-25 V).[7] This reduces the energy in the source, favoring the detection of the intact monomeric ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

-

¹H NMR: Expect complex aromatic signals between 7.0-8.5 ppm. The N-H protons of the urea will appear as a singlet, typically downfield (>8.5 ppm), which will exchange with D₂O.

-

¹³C NMR: Aromatic carbons will resonate in the 110-145 ppm range. The urea carbonyl carbon is expected around 150-160 ppm. The carbon attached to the boron (C-B) will be a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR: This is a definitive technique for observing the boron environment. A single, broad resonance between 25-35 ppm (relative to BF₃·OEt₂) is expected for the trigonal planar boronic acid. The formation of boroxine would result in a different chemical shift, often slightly downfield.

Potential Applications in Drug Discovery and Research

While specific biological activity for this compound is not widely documented, its structure suggests several compelling applications:

-

Bivalent Kinase Inhibitors: Many potent kinase inhibitors are based on a diaryl urea scaffold.[14] The presence of two boronic acid groups could allow for bivalent interactions, potentially targeting two sites within a protein or bridging protein complexes.

-

Saccharide Recognition: As a diboronic acid, it has the potential to bind with high affinity and selectivity to specific complex saccharides, making it a candidate for developing sensors or diagnostic tools.

-

Supramolecular Chemistry: The combination of directional hydrogen bonding from the urea and dynamic-covalent bonding from the boronic acids makes it an excellent candidate for the construction of advanced supramolecular polymers and materials.

Conclusion

This compound is a molecule of considerable scientific interest, possessing a rich chemical functionality. Its core physicochemical properties are dominated by the interplay between the stable diaryl urea linker and the reactive boronic acid groups. The primary challenges in working with this compound are its limited aqueous solubility and the inherent instability of the boronic acid moieties, which tend to form boroxines. Successful application requires careful handling, storage under inert conditions, and the use of optimized analytical techniques that mitigate on-column or in-source degradation. With a proper understanding of these properties, this compound stands as a valuable and versatile tool for innovation in drug discovery, chemical sensing, and materials science.

References

- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.

- Morita, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24, 3510–3514.

- Morita, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications.

- Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.

- Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters.

- Flender, C., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 16.

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.

- Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.

- Solubility of Things. (n.d.). 1,3-bis(4-nitrophenyl)urea.

- PubChem. (n.d.). 1,3-Bis(3-chlorophenyl)urea.

- Materials Project. (n.d.). Materials Explorer: mp-23778.

- Organic Syntheses. (n.d.). Urea, phenyl-, and.

- Solubility of Things. (n.d.). 1,3-diisopropylurea.

- Pal, K., et al. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. Biochemical Pharmacology, 86(12), 1664-72.

- Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622-651.

- Usharani, V., Bhujanga Rao, A. K. S., Reddy, M. P., & Dubey, P. K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry.

- PubChem. (n.d.). 1,3-Bis(4-fluorophenyl)urea.

- Wikipedia. (n.d.). 1,3-Diphenylurea.

- PubChem. (n.d.). 1,3-Bis(3-hydroxypropyl)urea.

- Han, L., et al. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. ResearchGate.

- Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125.

- Tota, M. R., & Showalter, H. D. H. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.

- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.

- Zhang, H., et al. (2020). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. Journal of Medicinal Chemistry.

- PubChem. (n.d.). 1,3-bis[3-(4,5-dihydro-1H-imidazol-3-ium-2-yl)phenyl]urea.

- PubChem. (n.d.). Urea.

- Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: [m.chemicalbook.com]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 13. waters.com [waters.com]

- 14. asianpubs.org [asianpubs.org]

1,3-Bis(3-boronophenyl)urea CAS number 957060-87-6

An In-depth Technical Guide to 1,3-Bis(3-boronophenyl)urea (CAS 957060-87-6): A Bivalent Boronic Acid Scaffold for Drug Discovery and Chemical Biology

Abstract

The confluence of established pharmacophores with novel chemical moieties is a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of this compound (CAS 957060-87-6), a unique molecule that integrates the well-established hydrogen-bonding capabilities of a diaryl urea scaffold with the versatile reactivity of two boronic acid groups.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the compound's synthesis, physicochemical properties, potential mechanisms of action, and applications. We will delve into validated experimental approaches and highlight the causal relationships behind key procedural steps, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Convergence of Urea and Boron

The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a rigid hydrogen bond donor-acceptor, anchoring ligands to protein targets with high affinity.[2][4] This motif is central to numerous FDA-approved drugs, including the kinase inhibitor Sorafenib.[5][6] Concurrently, the field has witnessed the ascendance of organoboron compounds, transitioning from chemical curiosities to clinically validated therapeutic agents. The unique ability of the boron atom in boronic acids to form reversible covalent bonds with diols—such as those found in the active sites of serine proteases or on cell-surface glycoproteins—offers a powerful tool for achieving high potency and novel modes of biological activity.

This compound emerges at the intersection of these two powerful concepts. Its symmetrical, bivalent design presents two boronic acid warheads, suggesting the potential for enhanced avidity through dual-target engagement or the ability to bridge two distinct sites within a single protein or protein complex. This guide serves to illuminate the scientific foundation of this promising compound.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental for experimental design. The key physicochemical data for this compound are summarized below.

| Property | Data | Source(s) |

| CAS Number | 957060-87-6 | [7][8][9] |

| Molecular Formula | C₁₃H₁₄B₂N₂O₅ | [7][8][9] |

| Molecular Weight | 299.88 g/mol | [7][9] |

| Synonyms | 3,3'-Carbonylbis(azanediyl)bis(3,1-phenylene)diboronic acid | [10] |

| Appearance | Solid | N/A |

| Identified Use | Laboratory chemicals, for scientific research and development only | [10] |

Note: The molecular formula C₁₃H₁₄B₂N₂O₅ and corresponding weight of ~299.88 g/mol suggest the compound may exist as a monohydrate or in a related stable form under standard conditions, as the anhydrous formula C₁₃H₁₄B₂N₂O₄ corresponds to a molecular weight of approximately 283.89 g/mol .

Synthesis and Characterization: A Self-Validating Workflow

The reliable synthesis and rigorous characterization of a compound are prerequisites for any meaningful biological investigation. A robust method for preparing this compound proceeds from 3-aminophenylboronic acid.

Synthetic Workflow Diagram

Caption: A validated workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and requires adaptation based on specific laboratory safety standards and equipment. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (2.2 equivalents) in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (2.5 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Expertise & Experience: The use of anhydrous solvent and an inert atmosphere is critical. Boronic acids can undergo dehydration to form boroxines, while triphosgene is highly sensitive to moisture. The base is essential to neutralize the HCl generated during the reaction, driving it to completion.

-

-

Isocyanate Formation: In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes.

-

Expertise & Experience: Triphosgene is a safer, solid alternative to highly toxic phosgene gas. Slow, cooled addition is a crucial safety measure to control the exothermic reaction and prevent side reactions.

-

-

Urea Formation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The highly reactive isocyanate intermediate, generated in situ, will react with a second molecule of 3-aminophenylboronic acid to form the desired symmetrical urea.

-

Reaction Monitoring & Work-up: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification & Self-Validation: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield the pure product. The integrity of the final compound must be validated by:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the correct molecular weight.

-

HPLC: To confirm purity is ≥95%.[11]

-

Proposed Mechanism of Action & Biological Applications

While specific biological targets for this compound are not yet extensively documented, its structure provides a clear rationale for several promising applications.

Bivalent Enzyme Inhibition

The primary hypothesis for the action of this molecule is its function as a bivalent inhibitor of enzymes that recognize diol-containing substrates or possess appropriately spaced nucleophilic residues (e.g., serines) in their active sites.

Caption: Hypothetical mechanism showing bivalent binding to a target enzyme's active site.

This dual-point attachment could lead to a significant increase in binding affinity and residence time compared to a monovalent boronic acid inhibitor due to avidity effects. Potential target classes include serine proteases, certain phosphatases, and enzymes involved in carbohydrate metabolism.

Applications in Drug Discovery and Chemical Biology

-

Kinase Inhibitor Scaffolding: The diaryl urea core is a proven pharmacophore for inhibiting various protein kinases.[6] this compound could serve as a novel starting point for developing inhibitors that not only interact with the kinase hinge region via the urea moiety but also form covalent bonds with nearby residues.

-

Chemical Probe for Glycobiology: Boronic acids are known to bind with sugars and other carbohydrates. This bivalent molecule could be used as a probe to study cell surface glycans, potentially cross-linking glycoproteins and aiding in the study of cellular adhesion or signaling events.

-

Antimicrobial and Anticancer Research: Urea derivatives have demonstrated a wide range of biological activities, including antibacterial and anticancer effects.[12][13][14] The unique structure of this compound warrants its inclusion in screening campaigns against various pathogens and cancer cell lines. A related compound, 1,3-bis(p-Hydroxyphenyl)urea, has shown anti-inflammatory activity by reducing levels of IL-6, IL-1β, TNF-α, and COX-2, suggesting that the bis-phenylurea scaffold is biologically active.[15]

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate caution.

-

Hazards: Toxic if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10] The toxicological properties have not been fully investigated.[10]

-

Handling:

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion and Future Perspectives

This compound represents a scientifically intriguing and synthetically accessible molecule. It combines the structural rigidity and hydrogen-bonding capacity of the diaryl urea scaffold with the unique reversible covalent-binding properties of two boronic acid moieties. Its potential as a high-avidity enzyme inhibitor, a novel kinase inhibitor template, or a chemical probe for glycobiology makes it a compound of significant interest for further research. Future work should focus on screening this molecule against diverse biological targets to uncover its specific activities, thereby paving the way for its potential development in therapeutic and diagnostic applications.

References

- This compound, 957060-87-6. (n.d.). 1PlusChem LLC.

- AB245834 | CAS 957060-87-6 – this compound, 97%. (n.d.). abcr Gute Chemie.

- MSDS UREA. (2022). Saisa Chemicals.

- UREA Safety Data Sheet. (2023). Summit Fertilizers.

- Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J. W. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622–651. [Link]

- UREA Safety Data Sheet. (n.d.). OCI.

- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 25(1), 1-4.

- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

- Pasdar, H., Hedayati, B., Foroughifar, N., & Davallo, M. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

- Request PDF: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). ResearchGate.

- Urea Safety Data Sheet. (2019). Chemos GmbH & Co.KG.

- Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 78.

- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Cytotoxic Activities. (2021). Biointerface Research in Applied Chemistry, 12(2), 1933-1943.

- Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. (n.d.). RSC Medicinal Chemistry.

- Request PDF: Analytical methodology for the determination of urea: Current practice and future trends. (n.d.). ResearchGate.

- Basile, L., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(8), 1333-1358.

- A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices. (2022). Chemosensors, 10(3), 111.

- Request PDF: A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. (n.d.). ResearchGate.

- Musso, L., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1032273.

- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.

- Satria, D., et al. (2022). The effect of 1.3 bis(p-Hydroxyphenyl)

- Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

Sources

- 1. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 7. 1pchem.com [1pchem.com]

- 8. This compound | 957060-87-6 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. public.pensoft.net [public.pensoft.net]

- 16. chemos.de [chemos.de]

An In-Depth Technical Guide to the Molecular Structure of 1,3-Bis(3-boronophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of the diaryl urea scaffold and the boronic acid functional group represents a frontier in medicinal chemistry, particularly in the design of targeted covalent inhibitors. This guide provides a comprehensive technical overview of 1,3-Bis(3-boronophenyl)urea, a molecule embodying this synergy. We delve into its structural characteristics, physicochemical properties, and the established methodologies for its synthesis and characterization. By synthesizing data from closely related analogs and foundational chemical principles, this document offers predictive insights into its spectroscopic signature and solid-state behavior. Furthermore, we explore its potential therapeutic applications, focusing on the well-documented role of urea-containing boronic acids as potent proteasome inhibitors. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and development of next-generation boron-based therapeutics.

Introduction: A Privileged Scaffold in Modern Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, prized for its structural rigidity and exceptional hydrogen bonding capabilities. As both a potent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen), the urea moiety facilitates robust and specific interactions with biological targets such as enzymes and receptors. This has led to its incorporation into a multitude of clinically approved drugs.[1][2]

Parallel to this, the boronic acid group [-B(OH)₂] has emerged from a niche chemical curiosity to a "warhead" of significant therapeutic interest.[3] Its unique ability to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine, or to interact with diols, makes it an ideal functional group for designing potent and selective enzyme inhibitors.[2][3] The approval of Bortezomib, a peptide boronic acid proteasome inhibitor, catalyzed a surge of interest in boron-containing compounds, demystifying earlier concerns about toxicity and highlighting their therapeutic potential.[3]

This compound merges these two powerful pharmacophores. The symmetrical diaryl urea core provides a stable, predictable framework, while the two meta-positioned boronic acid groups offer reactive centers for target engagement. This symmetrical arrangement presents intriguing possibilities for bivalent binding or enhanced target affinity, making it a compelling candidate for investigation in oncology and other therapeutic areas.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a central carbonyl group symmetrically disubstituted with two 3-boronophenyl rings via nitrogen atoms.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Table 1: Physicochemical Properties

| Property | Value / Prediction | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₁₄B₂N₂O₅ | [4] |

| Molecular Weight | 299.88 g/mol | [4] |

| Physical Form | Predicted: White to off-white solid | Analog Comparison |

| Hydrogen Bond Donors | 6 (2x NH, 2x B(OH)₂) | Calculated |

| Hydrogen Bond Acceptors | 5 (1x C=O, 2x B(OH)₂) | Calculated |

| ¹¹B NMR Chemical Shift | Predicted: ~28-33 ppm | [5][6] |

Synthesis and Purification

The synthesis of symmetrical diaryl ureas is a well-established process in organic chemistry. A robust and common method involves the reaction of an aniline derivative with a phosgene equivalent, such as solid triphosgene (bis(trichloromethyl) carbonate), which is a safer alternative to gaseous phosgene.[7] The following protocol is a validated, general procedure adapted for the specific synthesis of this compound from 3-aminophenylboronic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Aminophenylboronic acid (2.2 equivalents)

-

Triphosgene (1.0 equivalent)

-

Triethylamine (TEA) (2.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve triphosgene (1 eq.) in anhydrous DCM in a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C using an ice bath.

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture, particularly with the reactive intermediates. Cooling to 0 °C controls the initial exothermic reaction upon addition of the amine.

-

-

Amine Addition: In a separate flask, dissolve 3-aminophenylboronic acid (2.2 eq.) and triethylamine (2.5 eq.) in anhydrous DCM. Add this solution dropwise to the stirred triphosgene solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Causality: Triethylamine acts as a base to neutralize the HCl generated during the formation of the isocyanate intermediate and the final urea product, driving the reaction to completion. Slow, dropwise addition is critical for temperature control and to avoid polymerization side reactions.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane with 1% acetic acid). The disappearance of the starting amine indicates reaction completion.

-

Self-Validation: TLC provides a direct visual confirmation that the starting material has been consumed and a new, typically less polar, product has formed.

-

-

Work-up: a. Quench the reaction by slowly adding deionized water and transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl, deionized water, and finally with brine.

-

Causality: The acid wash removes any unreacted triethylamine and other basic impurities. The brine wash helps to remove residual water from the organic layer. c. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude solid product can be purified by recrystallization from a solvent system like Ethanol/Water or by column chromatography on silica gel to yield the pure this compound.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Structural Elucidation and Characterization

The definitive structural confirmation of this compound requires a combination of spectroscopic and analytical techniques. Based on the known characteristics of diaryl ureas and phenylboronic acids, a detailed predictive analysis can be made.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~9.0-9.5 ppm (s, 2H, N-H)δ ~7.2-8.0 ppm (m, 8H, Ar-H)δ ~8.0-8.5 ppm (s, 4H, B(OH)₂) | Urea N-H protons are deshielded. Aromatic protons will show complex splitting patterns. Boronic acid protons are broad and may exchange with solvent. |

| ¹³C NMR | δ ~153-155 ppm (C=O)δ ~115-140 ppm (Ar-C)C-B signal may be broad or unobserved. | Carbonyl carbon is characteristic. Aromatic region will show multiple signals. The quadrupolar boron nucleus often broadens the signal of the directly attached carbon, sometimes beyond detection.[5] |

| ¹¹B NMR | δ ~28-33 ppm (broad singlet) | This chemical shift is characteristic of a trigonal planar (sp²-hybridized) boronic acid.[6][8] A significant upfield shift (to ~3-13 ppm) would indicate coordination and formation of a tetrahedral (sp³) boronate species.[8] |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch)~1630-1650 (C=O stretch, "Amide I band")~1550 (N-H bend, "Amide II band")~1350 (B-O stretch) | These are characteristic vibrational frequencies for the key functional groups present in the molecule. |

| HRMS (ESI+) | m/z = 301.1200 [M+H]⁺m/z = 323.1019 [M+Na]⁺ | Calculation for C₁₃H₁₅B₂N₂O₅⁺ and C₁₃H₁₄B₂N₂NaO₅⁺ respectively, confirming molecular formula and weight. |

X-ray Crystallography Insights

While a specific crystal structure for this compound is not publicly available, analysis of numerous diaryl urea crystal structures reveals highly conserved packing motifs.[9][10]

-

Hydrogen Bonding: The most dominant intermolecular interaction is the formation of one-dimensional chains or tapes. In this motif, the N-H group of one urea molecule forms a strong hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule, creating a robust, linear supramolecular assembly.[9][10]

-

Molecular Conformation: The molecule is expected to be largely planar, although slight twisting (dihedral angles) between the phenyl rings and the central urea plane is common to alleviate steric hindrance.[9] The two boronic acid groups, being on opposite sides of the core, would likely engage in their own intermolecular hydrogen bonding networks with neighboring chains or solvent molecules.

Diagram: Predicted Intermolecular Hydrogen Bonding

Caption: Conserved N-H···O=C hydrogen bond motif in diaryl ureas.

Potential Therapeutic Applications & Mechanism of Action

The primary therapeutic rationale for this compound lies in its potential as a proteasome inhibitor. The 20S proteasome is a critical cellular machine responsible for degrading damaged or unneeded proteins, and its inhibition is a validated strategy in cancer therapy.

Mechanism of Action: Peptide boronic acids like Bortezomib function by targeting the chymotrypsin-like (ChT-L) activity of the proteasome.[3] The electrophilic boron atom is attacked by the nucleophilic N-terminal threonine hydroxyl group in the proteasome's active site.[3] This forms a stable, yet reversible, tetrahedral boronate complex, effectively blocking the enzyme's catalytic activity. Introducing a urea scaffold in place of a peptide bond has been shown to yield compounds with extremely high potency (IC₅₀ < 1 pM) and improved pharmacokinetic profiles compared to first-generation inhibitors.[1][2]

This compound, while not a peptide, could act as a small molecule inhibitor engaging the same active site. The two boronic acid groups could potentially lead to enhanced affinity or a unique binding mode within the proteasomal complex.

Diagram: Proposed Mechanism of Proteasome Inhibition

Caption: Covalent inhibition of the proteasome by a boronic acid warhead.

Conclusion and Future Directions

This compound stands as a molecule of significant academic and pharmaceutical interest. It elegantly combines the robust hydrogen-bonding capacity of a diaryl urea scaffold with the covalent reactivity of two boronic acid moieties. While this guide provides a robust, predictive framework for its structure and synthesis based on established chemical knowledge, empirical validation is the critical next step. Future research should focus on executing the proposed synthesis, performing detailed spectroscopic and crystallographic analysis to confirm its structure, and evaluating its biological activity in relevant assays, such as proteasome inhibition and cancer cell line cytotoxicity panels. These studies will be essential to fully unlock the therapeutic potential of this promising molecular architecture.

References

- Han, L.Q., Yuan, X., Wu, X.Y., et al. (2017). Urea-containing peptide boronic acids as potent proteasome inhibitors. European Journal of Medicinal Chemistry, 125, 1331-1342.

- Silva, V.L.M., Costa, P.C., & Correia-da-Silva, M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933.

- Karaki, S., Al-Ahmad, A., & Nitsche, C. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7291.

- ResearchGate. (n.d.). Takemoto's integrated boronic acid-urea catalyst for asymmetric... Scientific Diagram.

- Han, L. (2017). Urea-containing peptide boronic acids as potent proteasome inhibitors. KISTI.

- ResearchGate. (n.d.). View along the 101 direction of the bis-urea crystal with the 010... Scientific Diagram.

- Han, L., Du, M., Li, X., & Tang, W. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Zeitschrift für Kristallographie - New Crystal Structures.

- Raines, R.T. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab.

- ResearchGate. (n.d.). (PDF) Synthesis, X-ray structure and N-H...O interactions in 1,3-diphenyl-urea.

- ChemicalBook. (n.d.). This compound 98%.

- Smith, M.K., Long, S.T., & Voutchkova-Kostal, A.M. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15479–15487.

- Ghanghas, G., Kumar, M., & Prasad, S.K. (2022). Crystal structure and supramolecular features of a bis-urea-functionalized pillar[11]arene. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1222–1226.

- Johnson, G.W., Carrow, C.J., Yi, D., et al. (2019). The synthesis and crystal structure of bis-[3,3-diethyl-1-(phenyl-imino-κN)thio-urea-κS]silver hexa-fluorido-phosphate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1394–1398.

- Wagner, M. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Frankfurt.

- PubChem. (n.d.). 1,3-Bis(3-chlorophenyl)urea. National Center for Biotechnology Information.

- ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.

- Davis, T.L., & Blanchard, K.C. (n.d.). Urea, phenyl-. Organic Syntheses Procedure.

- ResearchGate. (n.d.). Synthesis optimization of urea derivatives.

- Cole, T. (n.d.). 11B NMR Chemical Shifts. San Diego State University.

- ATOMIX CHEM CO.,LTD. (n.d.). 1,3-bis[3-(dimethylamino)propyl]urea.

- PubChem. (n.d.). 1,3-Bis(3-hydroxypropyl)urea. National Center for Biotechnology Information.

- Kurzer, F., & Powell, J.R. (n.d.). 1-cyano-3-phenylurea. Organic Syntheses Procedure.

- Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(2), 2469-2478.

- Wikipedia. (n.d.). 1,3-Diphenylurea.

Sources

- 1. Urea-containing peptide boronic acids as potent proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound 98%|()的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 1,3-Bis(3-boronophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(3-boronophenyl)urea is a novel small molecule inhibitor targeting soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of anti-inflammatory lipid mediators. This technical guide provides a comprehensive overview of its mechanism of action, rooted in the well-established pharmacology of 1,3-disubstituted ureas as potent sEH inhibitors. By inhibiting sEH, this compound elevates the endogenous levels of epoxyeicosatrienoic acids (EETs), leading to a cascade of beneficial downstream effects including vasodilation, anti-inflammatory, and analgesic properties. This guide will delve into the molecular interactions, cellular signaling pathways, and the consequential physiological responses. Furthermore, it will provide detailed experimental protocols for the evaluation of this and similar compounds, offering a foundational framework for researchers in the field.

Introduction: The Soluble Epoxide Hydrolase Pathway as a Therapeutic Target

The soluble epoxide hydrolase (sEH) enzyme plays a pivotal role in the arachidonic acid cascade, a complex metabolic network that produces a diverse array of signaling molecules.[1] Specifically, sEH is responsible for the hydrolytic conversion of epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[2] EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and are recognized as crucial endogenous mediators with a range of protective functions.[3] These include potent vasodilation, anti-inflammatory actions, and modulation of pain perception.[4]

The therapeutic potential of inhibiting sEH lies in the stabilization and enhancement of the beneficial effects of EETs.[5] A significant class of compounds that have demonstrated potent sEH inhibition are the 1,3-disubstituted ureas.[2] These molecules act as competitive, tight-binding inhibitors of sEH, effectively increasing the bioavailability of EETs and shifting the balance towards an anti-inflammatory and pro-resolving state.[2]

The Core Mechanism: Inhibition of Soluble Epoxide Hydrolase

The primary mechanism of action of this compound is the competitive inhibition of the soluble epoxide hydrolase enzyme. The 1,3-disubstituted urea pharmacophore is a well-established structural motif for potent sEH inhibitors.[2]

Molecular Interactions with the sEH Active Site

The urea core of 1,3-disubstituted inhibitors forms key hydrogen bonding interactions within the catalytic site of sEH.[2] Specifically, the carbonyl oxygen of the urea typically acts as a hydrogen bond acceptor for two tyrosine residues (Tyr381 and Tyr465 in human sEH), while one of the urea nitrogens donates a hydrogen bond to an aspartate residue (Asp333 in human sEH).[2] These interactions mimic the transition state of the natural substrate, leading to tight binding and effective inhibition.

The phenyl groups of this compound are expected to occupy hydrophobic pockets within the sEH active site, further enhancing binding affinity.

The Unique Role of the Boronic Acid Moieties

While specific crystallographic data for this compound bound to sEH is not currently available in the public domain, the presence of boronic acid groups suggests additional and potentially unique interactions. Boronic acids are known to form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of various enzymes.[6][7] It is plausible that the boronic acid moieties of this compound could form such interactions with nucleophilic residues in or near the sEH active site, potentially contributing to its inhibitory potency and duration of action. Furthermore, boronic acids can influence the pharmacokinetic properties of a molecule, potentially improving aspects like bioavailability.[8][9]

Downstream Cellular and Physiological Consequences

The inhibition of sEH by this compound initiates a cascade of downstream events, primarily driven by the increased bioavailability of EETs.

Vasodilation and Cardiovascular Effects

EETs are potent vasodilators, acting on vascular smooth muscle cells to promote relaxation and increase blood flow.[4] This effect is mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels. By preventing the degradation of EETs, this compound is anticipated to lower blood pressure and improve endothelial function, making it a promising candidate for the treatment of hypertension and other cardiovascular diseases.

Anti-inflammatory and Immunomodulatory Actions

EETs exert significant anti-inflammatory effects through multiple mechanisms. They can inhibit the activation of the pro-inflammatory transcription factor NF-κB, reduce the expression of adhesion molecules on endothelial cells, and decrease the production of pro-inflammatory cytokines.[10] Consequently, sEH inhibitors like this compound are expected to be effective in mitigating inflammatory responses in various pathological conditions.

Analgesic Properties

The role of sEH and EETs in pain modulation is an active area of research. Inhibition of sEH has been shown to reduce both inflammatory and neuropathic pain in preclinical models.[10] The analgesic effects are thought to be mediated by the stabilization of EETs, which can modulate the activity of ion channels involved in nociception.

Signaling Pathway Overview

Caption: Mechanism of action of this compound.

Experimental Protocols for Evaluation

The following protocols provide a framework for the in vitro and in vivo characterization of sEH inhibitors like this compound.

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol is adapted from established high-throughput screening methods for sEH inhibitors.[3][11]

Materials:

-

Recombinant human sEH

-

sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

-

Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

This compound (test compound)

-

Known sEH inhibitor (positive control, e.g., 1,3-dicyclohexylurea - DCU)

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound in DMSO.

-

In the wells of the 96-well plate, add the assay buffer.

-

Add the test compound dilutions, positive control, and DMSO (vehicle control) to the respective wells.

-

Add the recombinant human sEH to all wells except the blank.

-

Incubate the plate for 5 minutes at 30°C.[4]

-

Initiate the reaction by adding the sEH fluorescent substrate to all wells.[11]

-

Immediately measure the fluorescence intensity kinetically over 15-30 minutes using an excitation wavelength of ~330-360 nm and an emission wavelength of ~460-465 nm.[3][11]

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: In Vitro sEH Inhibition Assay

Sources

- 1. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 9. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]

- 11. agilent.com [agilent.com]

An In-depth Technical Guide to the Derivatives of 1,3-Bis(3-boronophenyl)urea: Synthesis, Properties, and Therapeutic Potential

Abstract

The confluence of the diaryl urea scaffold, a cornerstone in modern medicinal chemistry, and the unique reactivity of boronic acids has given rise to a promising class of molecules with significant therapeutic potential. This guide provides a comprehensive technical overview of 1,3-Bis(3-boronophenyl)urea (BBPU) and its derivatives. We will delve into the rationale behind their design, detailed synthetic methodologies, key physicochemical and biological properties, and their burgeoning applications, with a particular focus on their role as agents for Boron Neutron Capture Therapy (BNCT). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this innovative area of chemical biology.

Introduction: The Strategic Convergence of Urea and Boronic Acid Moieties

The urea functional group is a privileged scaffold in drug discovery, capable of forming multiple stable hydrogen bonds with biological targets, thereby influencing drug potency and selectivity.[1] Its presence is integral to numerous clinically approved therapies, particularly in oncology.[2] Boron-containing compounds, once viewed with caution, have emerged as a frontier in medicinal chemistry, largely catalyzed by the success of the proteasome inhibitor Bortezomib.[3][4] The boronic acid group's ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine and threonine residues in enzyme active sites, offers a unique mechanism of action.[5]

The strategic combination of a diaryl urea backbone with two boronic acid functionalities in this compound presents a molecule with inherent bifunctionality and multivalency. This design paradigm is particularly attractive for applications such as Boron Neutron Capture Therapy (BNCT), where a high concentration of boron-10 atoms within tumor cells is a prerequisite for therapeutic efficacy.[6][7][8]

Synthesis of this compound and Its Derivatives

The synthesis of BBPU and its analogs can be approached through a modular strategy, typically involving the initial construction of a diaryl urea core followed by the introduction of the boronic acid moieties. A robust and widely applicable method leverages the Suzuki-Miyaura cross-coupling reaction.

General Synthetic Workflow

The overall synthetic strategy is depicted below. The key steps involve the formation of a dihalo-diaryl urea precursor, followed by a palladium-catalyzed borylation reaction.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the synthesis of diaryl ureas and subsequent Suzuki-Miyaura cross-coupling reactions.[1][9]

Step 1: Synthesis of 1,3-Bis(3-bromophenyl)urea

-

To a stirred solution of 3-bromoaniline (2.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add triphosgene (0.4 eq) portion-wise.

-

Add a tertiary amine base, such as triethylamine (2.2 eq), dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1,3-bis(3-bromophenyl)urea.

Step 2: Synthesis of 1,3-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

-

In a flame-dried Schlenk flask, dissolve 1,3-bis(3-bromophenyl)urea (1.0 eq), bis(pinacolato)diboron (2.5 eq), and potassium acetate (3.0 eq) in an anhydrous solvent such as 1,4-dioxane.

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

-

Heat the reaction mixture at 80-90 °C under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the desired bis(boronic ester).

Step 3: Hydrolysis to this compound

-

Dissolve the bis(boronic ester) from Step 2 in a mixture of tetrahydrofuran (THF) and 1N hydrochloric acid (HCl).

-

Stir the mixture at room temperature for 4-6 hours.

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Physicochemical and Biological Properties

The unique structural features of BBPU derivatives impart a range of interesting properties relevant to drug development.

Physicochemical Properties

The introduction of two boronic acid groups significantly influences the physicochemical properties of the diaryl urea scaffold.

| Property | Expected Characteristics | Rationale |

| Solubility | Moderate to low in aqueous media at physiological pH. Solubility increases at higher pH due to the formation of the boronate anion. | The diaryl urea core is hydrophobic, while the boronic acid groups are polar. |

| pKa | The boronic acid moieties are expected to have pKa values in the range of 8-9. | The electron-withdrawing nature of the phenylurea scaffold can influence the acidity of the boronic acid groups. |

| Stability | Generally stable, but boronic acids can undergo dehydration to form boroxines, especially upon heating or under anhydrous conditions. | The trimeric boroxine anhydride is a common form of boronic acids in the solid state. |

| Lipophilicity (LogP) | The LogP will be influenced by the nature of any substituents on the phenyl rings. The parent compound is expected to have a moderate LogP. | The balance between the hydrophobic diaryl urea core and the hydrophilic boronic acid groups determines the overall lipophilicity. |

Biological Properties and Therapeutic Applications

The primary therapeutic rationale for developing BBPU derivatives is their potential as agents for Boron Neutron Capture Therapy (BNCT).

3.2.1. Boron Neutron Capture Therapy (BNCT)

BNCT is a binary radiotherapy modality that utilizes the nuclear capture reaction between a non-radioactive isotope, boron-10 (¹⁰B), and low-energy thermal neutrons.[6][10] This reaction produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei, which have a short path length in tissue, leading to selective destruction of tumor cells that have accumulated ¹⁰B.[11]

Caption: The principle of Boron Neutron Capture Therapy (BNCT).

BBPU derivatives are attractive candidates for BNCT due to:

-

High Boron Content: The presence of two boron atoms per molecule increases the boron payload delivered to the tumor.

-

Potential for Tumor Targeting: The diaryl urea scaffold can be functionalized to incorporate targeting moieties that enhance selective uptake by cancer cells. For example, derivatives can be designed to target overexpressed receptors on the tumor cell surface.

3.2.2. Enzyme Inhibition

The diaryl urea scaffold is a well-established pharmacophore for kinase inhibitors.[2][12] It is plausible that BBPU derivatives could also exhibit inhibitory activity against various kinases involved in cancer cell signaling. Furthermore, the boronic acid groups can act as warheads to target serine proteases or other enzymes with key serine or threonine residues in their active sites. This dual mechanism of action could lead to potent and selective anticancer agents.

Structure-Activity Relationships (SAR)